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Compound of Interest

Compound Name: Methyl pent-2-enoate

Cat. No.: B1199443

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
characterization of methyl (E)-pent-2-enoate. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for acquiring such spectra. This information is crucial for the
unambiguous identification and quality control of this compound in research and development
settings.

Spectroscopic Data Summary

The empirical formula for methyl (E)-pent-2-enoate is CeH1002, with a molecular weight of
114.14 g/mol .[1] The spectroscopic data presented below provides a detailed structural
confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

H NMR (Proton NMR) Data

The 'H NMR spectrum provides information about the chemical environment and connectivity
of the hydrogen atoms in the molecule.
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
Data not
available in

search results

Note: Specific chemical shift, multiplicity, and coupling constant values for *H NMR were not
available in the provided search results. This table structure is provided as a template for data
insertion.

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides information about the different carbon environments in the
molecule.

Chemical Shift (6) ppm Assignment

Data not available in search results

Note: Specific chemical shift values for 13C NMR were not available in the provided search
results. This table structure is provided as a template for data insertion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Wavenumber (cm~?) Description of Absorption

Data not available in search results

Note: Specific wavenumber and absorption descriptions for IR spectroscopy were not available
in the provided search results. This table structure is provided as a template for data insertion.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

m/z Ratio Relative Abundance (%)

Data not available in search results

Note: A complete list of m/z ratios and their relative abundances was not available in the
provided search results. This table structure is provided as a template for data insertion.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

NMR Spectroscopy

Sample Preparation:

o Approximately 5-25 mg of the methyl (E)-pent-2-enoate sample is accurately weighed and
dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCI3) in a clean, dry vial.

e The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly
into a 5 mm NMR tube to remove any particulate matter.

e The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

e A small amount of an internal standard, such as tetramethylsilane (TMS), is added for
chemical shift referencing (& = 0.00 ppm).

Data Acquisition:
e The NMR tube is placed in the spectrometer's probe.

e The magnetic field is locked onto the deuterium signal of the solvent.
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The magnetic field homogeneity is optimized by shimming to obtain sharp spectral lines.
For 1H NMR, the spectrum is acquired using a standard pulse-acquire sequence.

For 13C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum
and enhance sensitivity.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

A small amount of the neat liquid sample, methyl (E)-pent-2-enoate, is placed directly onto
the ATR crystal.

The anvil is lowered to press the sample firmly and evenly against the crystal.
A background spectrum of the clean, empty ATR crystal is recorded.

The IR spectrum of the sample is then recorded by passing an infrared beam through the
crystal. The beam interacts with the sample at the surface, and the attenuated radiation is
detected.

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm2).

Mass Spectrometry (Gas Chromatography-Mass
Spectrometry - GC-MS)

A dilute solution of methyl (E)-pent-2-enoate is prepared in a volatile organic solvent (e.g.,
dichloromethane or diethyl ether).

o A small volume (typically 1 pL) of the solution is injected into the gas chromatograph.

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary
column, which separates the components of the mixture based on their boiling points and
interactions with the column's stationary phase.

o As methyl (E)-pent-2-enoate elutes from the GC column, it enters the mass spectrometer's

ion source.
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 In the ion source, the molecules are bombarded with a high-energy electron beam (typically
70 eV), causing them to ionize and fragment.

e The resulting positively charged ions (the molecular ion and fragment ions) are accelerated
and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.

o A detector records the abundance of each ion at a specific m/z ratio, generating a mass

spectrum.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for characterizing an organic molecule like
methyl (E)-pent-2-enoate using the spectroscopic techniques discussed.

Workflow for Spectroscopic Characterization of Methyl (E)-pent-2-enoate
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Caption: Logical workflow for the structural elucidation of methyl (E)-pent-2-enoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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